molecular formula C12H22S2 B14492736 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane CAS No. 65447-83-8

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane

Katalognummer: B14492736
CAS-Nummer: 65447-83-8
Molekulargewicht: 230.4 g/mol
InChI-Schlüssel: KMEPWLWAPYPOEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring attached to a dimethylheptenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane typically involves the reaction of 2,6-dimethylhept-5-en-1-ol with 1,3-propanedithiol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dithiolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted dithiolanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,6-Dimethylhept-5-en-1-yl)-4-methyl-1,3-dioxane
  • 2-(2,6-Dimethylhept-5-en-1-yl)oxytrimethylsilane

Uniqueness

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane is unique due to its dithiolane ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the dithiolane ring allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

65447-83-8

Molekularformel

C12H22S2

Molekulargewicht

230.4 g/mol

IUPAC-Name

2-(2,6-dimethylhept-5-enyl)-1,3-dithiolane

InChI

InChI=1S/C12H22S2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-12H,4,6-9H2,1-3H3

InChI-Schlüssel

KMEPWLWAPYPOEG-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=C(C)C)CC1SCCS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.